Superior Intrinsic Potency Against Orthopoxviruses: Vidarabine vs. Cidofovir in Human Foreskin Fibroblasts
In a head-to-head plaque reduction assay using human foreskin fibroblasts (HFFs), vidarabine demonstrated 3- to 5-fold greater intrinsic potency against both vaccinia and cowpox viruses compared to cidofovir, the current standard-of-care for poxvirus infections. For vaccinia virus, the EC50 was 6.2 µM for vidarabine versus 30 µM for cidofovir. For cowpox virus, the EC50 was 12.6 µM for vidarabine versus 26 µM for cidofovir [1]. This potency advantage is further enhanced when combined with an adenosine deaminase inhibitor, increasing the margin of superiority to approximately 10-fold [2].
| Evidence Dimension | Antiviral Potency (EC50) |
|---|---|
| Target Compound Data | Vaccinia EC50: 6.2 µM; Cowpox EC50: 12.6 µM |
| Comparator Or Baseline | Cidofovir: Vaccinia EC50 = 30 µM; Cowpox EC50 = 26 µM |
| Quantified Difference | Vidarabine is 4.8-fold more potent against vaccinia and 2.1-fold more potent against cowpox |
| Conditions | Plaque reduction assay in human foreskin fibroblasts (HFFs) |
Why This Matters
This quantifiable superiority in a biodefense-relevant virus class establishes vidarabine as a critical starting point for developing anti-poxvirus therapies, particularly where cidofovir's efficacy or safety is limiting.
- [1] Kern, E. R., Hartline, C., Harden, E., Keith, K., Rodriguez, N., Beadle, J. R., & Hostetler, K. Y. (2009). Enhanced inhibition of orthopoxvirus replication in vitro by alkoxyalkyl esters of cidofovir and cyclic cidofovir. Antimicrobial agents and chemotherapy, 53(3), 869–874. (Table 1, data adapted from Kern 2003) View Source
- [2] TSRL, Inc. (n.d.). Redesigned Vidarabine Drugs to Treat Pox Virus Infections. SBIR.gov Award. Retrieved April 19, 2026. View Source
